REACTION_CXSMILES
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[OH-].[Na+].C([O:5][C:6]([C:8]1[NH:9][C:10]([CH2:13][CH2:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:11][CH:12]=1)=[O:7])C>CO>[C:16]1([CH2:15][CH2:14][CH2:13][C:10]2[NH:9][C:8]([C:6]([OH:7])=[O:5])=[CH:12][CH:11]=2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:0.1|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
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Details
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to reflux until the reaction
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Type
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CONCENTRATION
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Details
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The product was concentrated
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Type
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ADDITION
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Details
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2 mL of diethyl ether and 2 mL of H2O were added
|
Type
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CUSTOM
|
Details
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The organic layer was removed
|
Type
|
ADDITION
|
Details
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2 mL of diethyl ether was added
|
Type
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ADDITION
|
Details
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10% aq. HCl was added dropwise until the pH=2
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Type
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CUSTOM
|
Details
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The diethyl ether later was removed
|
Type
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EXTRACTION
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Details
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the aqueous was extracted with another portion of diethyl ether
|
Type
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CUSTOM
|
Details
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The combined organics were dried
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
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product
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Smiles
|
C1(=CC=CC=C1)CCCC1=CC=C(N1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |